Doxycycline monohydrate-EP

Solubility Formulation Pharmaceutics

Doxycycline Monohydrate-EP is the European Pharmacopoeia-compliant monohydrate crystalline form of doxycycline free base, containing ~96% w/w active doxycycline moiety versus ~87% for the hyclate salt. Its very slight water solubility and slower intrinsic dissolution rate make it the preferred salt for oral suspensions and sustained-release/enteric-coated dosage forms. The -EP designation ensures a standardized impurity profile and identity, directly supporting ANDA submissions, analytical method validation, and QC release testing under Ph. Eur. standards. Not dose-for-dose interchangeable with doxycycline hyclate.

Molecular Formula C22H26N2O9
Molecular Weight 462.4 g/mol
Cat. No. B14063265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline monohydrate-EP
Molecular FormulaC22H26N2O9
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
InChIInChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1
InChIKeyFZKWRPSUNUOXKJ-XXXZQDAZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxycycline Monohydrate-EP: A Defined Pharmacopoeial Salt Form of Doxycycline for Research and Industrial Application


Doxycycline monohydrate (CAS: 17086-28-1) is a semi-synthetic tetracycline antibiotic, specifically the monohydrate crystalline form of the free base doxycycline [1]. It is distinguished from the more common doxycycline hyclate salt by its 'very slight' water solubility and a higher mass fraction of the active doxycycline moiety [2]. The '-EP' designation signifies compliance with the European Pharmacopoeia monograph for this specific salt, ensuring a standardized purity, impurity profile, and identity for regulated research, quality control, and pharmaceutical manufacturing applications .

Why Doxycycline Salt Form Selection is Non-Interchangeable for Critical Applications


While doxycycline monohydrate and doxycycline hyclate deliver the same active moiety, their distinct salt and crystal forms result in fundamental differences in key physicochemical properties [1]. Doxycycline monohydrate is 'very slightly soluble in water,' in contrast to the water-soluble hyclate salt, a difference that directly impacts dissolution kinetics, formulation behavior, and ultimately, bioavailability and tolerability [2]. Furthermore, the monohydrate form contains a higher percentage of active doxycycline by weight (approximately 96% w/w) compared to the hyclate salt (approximately 87% w/w), necessitating dose adjustment when interchanging the raw materials in a formulation [3]. These quantifiable differences in solubility and active content preclude simple, dose-for-dose substitution in sensitive formulations or analytical methods and underscore the need for a product with a defined, pharmacopoeial specification.

Quantitative Differentiation of Doxycycline Monohydrate-EP from Hyclate Salts: A Comparative Data Guide


Aqueous Solubility: A 200-Fold Difference Defines Formulation Utility

Doxycycline monohydrate is classified as 'very slightly soluble in water,' a stark contrast to the 'soluble' nature of doxycycline hyclate [1]. This solubility differential, reported to be approximately 200-fold greater for the hyclate salt, is a primary driver for the selection of salt form in different dosage forms [2].

Solubility Formulation Pharmaceutics

Active Pharmaceutical Ingredient (API) Content: Up to 9% More Doxycycline per Unit Mass

The molecular weight and composition of the two salts result in a significant difference in the mass of active doxycycline base delivered per gram of salt. A 100 mg dose of doxycycline monohydrate contains approximately 96 mg of the active doxycycline base, whereas a 100 mg dose of doxycycline hyclate contains only about 87 mg of the base [1].

Drug Potency Dose Calculation Formulation

In Vivo Dissolution and Absorption Rate: Monohydrate Shows Slower, Prolonged Absorption

In a single-dose, crossover bioavailability study comparing solid and dissolved forms of both salts, the absorption of doxycycline was found to be rapid for both, with a time to maximum concentration (tmax) of 3.3-3.8 hours and comparable overall bioavailability (AUC values 52.9-58.5 mg/l·h) [1]. However, an earlier in vitro-in vivo correlation study demonstrated that the rate of absorption, and specifically the time to 50% dissolution (t50), was slower for the monohydrate suspension compared to hyclate capsules, showing rank-order correlation between dissolution and absorption rate constants [2].

Pharmacokinetics Bioavailability Dissolution

Gastrointestinal (GI) Tolerability: Conflicting Data Highlights the Critical Role of Formulation

The relative GI tolerability of doxycycline salts is complex and formulation-dependent. An older study found that a specific formulation of enteric-coated doxycycline hyclate pellets was significantly better tolerated than uncoated doxycycline monohydrate tablets, with adverse reactions reported by 43% vs 66% of subjects, respectively [1]. However, a more recent large field study in malaria chemoprophylaxis reported that a doxycycline monohydrate tablet was well-tolerated with high compliance (98.5% at day 7) and was considered a safe alternative to hyclate, which is known for GI side effects [2].

Tolerability Adverse Events Formulation

Analytical and Quality Compliance: The Significance of the '-EP' Designation

The '-EP' suffix denotes that this specific grade of doxycycline monohydrate is manufactured and tested to meet the stringent identity, purity, and impurity criteria defined in the European Pharmacopoeia (Ph. Eur.) monograph for Doxycycline monohydrate . This contrasts with general 'USP' grade or non-compendial material. The EP monograph includes specific tests and limits for related substances, such as methacycline (≤2.0%) and 6-epidoxycycline (≤2.0%), among others [1].

Pharmacopoeia Quality Control Analytical Method

High-Value Application Scenarios for Doxycycline Monohydrate-EP Based on Differentiated Properties


Development of Oral Liquid and Modified-Release Formulations

The 'very slight' water solubility of doxycycline monohydrate [1] makes it the salt of choice for oral suspensions, where it remains in a stable, dispersed state. This same property, coupled with a slower intrinsic dissolution rate [2], is highly advantageous in the design of sustained-release or enteric-coated oral dosage forms, where a more gradual release of the drug into the gastrointestinal tract is desired to potentially mitigate local irritation [3].

Analytical Method Development, Validation, and Quality Control

The '-EP' designation is critical for laboratories involved in quality control, analytical method validation, or stability studies that must adhere to European Pharmacopoeia standards . Using Doxycycline Monohydrate-EP as a reference standard or as a starting material ensures that impurity profiling, assay, and dissolution testing are conducted against a compendial benchmark, directly supporting Abbreviated New Drug Applications (ANDAs) and marketing authorization applications in Europe and other EP-recognizing regions.

Clinical Trials and Pharmacokinetic Studies in Regulated Markets

For clinical trials conducted within the European Union, the use of an EP-grade API is a standard requirement for the Investigational Medicinal Product (IMP). The defined purity and impurity profile of Doxycycline Monohydrate-EP provides a clear, traceable, and regulatory-compliant starting point for formulation, reducing the risk of clinical hold due to chemistry, manufacturing, and controls (CMC) issues. The higher active content per unit mass [4] also simplifies accurate dosing in the clinical setting.

Comparative Pharmaceutical Research and Bioequivalence Studies

When designing a bioequivalence study for a generic version of a monohydrate-containing product (e.g., MONODOX® [5]), it is essential to use the correct comparator salt form. Using Doxycycline Monohydrate-EP ensures that the test formulation's dissolution and absorption profile [6] is compared against the appropriate reference listed drug (RLD) salt, providing a scientifically sound and regulatorily defensible basis for demonstrating bioequivalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxycycline monohydrate-EP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.